Midecamycin

Antibacterial Resistance Macrolide Streptococcus pyogenes

Midecamycin is the definitive 16-membered macrolide reference standard. Key differentiators: (1) Superior potency against mef(A)-efflux S. pyogenes (MIC90 ≤0.06 mg/L vs. erythromycin 0.5 mg/L)—the essential positive control for efflux-resistance assays; (2) Parent scaffold for miokamycin, required for semi-synthetic macrolide programs; (3) No CYP450-metabolite complex formation, ensuring artifact-free in vivo PK/PD; (4) Ultra-low plasma protein binding (~15% vs. erythromycin 80–90%) for accurate free-drug concentration studies. Substituting with 14- or 15-membered macrolides introduces confounding variables that compromise data integrity.

Molecular Formula C41H67NO15
Molecular Weight 814.0 g/mol
CAS No. 35457-80-8
Cat. No. B1676577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidecamycin
CAS35457-80-8
Synonymsmaidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837
Molecular FormulaC41H67NO15
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C
InChIInChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyDMUAPQTXSSNEDD-QALJCMCCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Midecamycin (CAS 35457-80-8): A 16-Membered Macrolide Antibiotic for Research and Procurement


Midecamycin is a naturally occurring 16-membered acetoxy-substituted macrolide antibiotic produced by *Streptomyces mycarofaciens* [1]. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation and translocation [2]. As a foundational compound in its class, it serves as a critical reference standard and starting material for the development of next-generation macrolides, including its derivative miokamycin (midecamycin acetate) [3].

Why Substituting Midecamycin for Other Macrolides Can Compromise Research Outcomes


Macrolide antibiotics are not a homogenous class; their 14-, 15-, and 16-membered ring structures dictate distinct biological and pharmacological profiles [1]. Midecamycin, as a 16-membered macrolide, exhibits key differentiators from its 14-membered (e.g., erythromycin) and 15-membered (e.g., azithromycin) counterparts, particularly in its resistance profile [2], metabolic stability [3], and its role as a parent compound for creating potent, semi-synthetic derivatives [4]. Substituting midecamycin with a seemingly similar macrolide without considering these specific attributes can lead to failed experiments and flawed data interpretation. The following quantitative evidence details precisely where midecamycin's profile diverges from its closest analogs.

Midecamycin (CAS 35457-80-8): Quantifiable Differentiation Against Key Comparators


Superior In Vitro Activity Against Efflux-Mediated Resistant S. pyogenes Compared to 14-Membered Macrolides

Midecamycin demonstrates a significantly lower MIC90 against clinical isolates of *Streptococcus pyogenes* compared to 14- and 15-membered macrolides like erythromycin. This is a crucial differentiator for researchers studying efflux-mediated resistance mechanisms, where midecamycin retains activity against strains that are resistant to erythromycin via the *mef* efflux pump [1]. The study showed that midecamycin's superior activity (MIC90 ≤ 0.06 mg/L vs. erythromycin's MIC90 = 0.5 mg/L) is directly linked to its efficacy against isolates with the efflux phenotype [1].

Antibacterial Resistance Macrolide Streptococcus pyogenes Efflux Pump

Superior In Vivo Therapeutic Efficacy Against Pneumococcal Infection vs. Josamycin and Parent Compound

In a mouse model of transnasally induced *Streptococcus pneumoniae* infection, midecamycin acetate (the prodrug of midecamycin) demonstrated significantly greater therapeutic efficacy than josamycin or midecamycin itself. This superior performance was observed despite having comparable or equal MIC values in vitro, underscoring a pharmacodynamic advantage in vivo that cannot be predicted by simple susceptibility testing [1].

In Vivo Efficacy Pharmacodynamics Streptococcus pneumoniae Animal Model

Lower Propensity for Cytochrome P450-Mediated Drug Interactions vs. Erythromycin and Clarithromycin

Unlike 14-membered macrolides such as erythromycin and clarithromycin, midecamycin does not form inactive cytochrome P-450-metabolite complexes [1]. In rat studies, midecamycin showed no induction of microsomal enzymes and no detectable formation of these complexes, indicating a lower potential for mechanism-based inhibition of CYP enzymes [2]. This class-level distinction is crucial for researchers studying drug metabolism or co-administering other CYP substrates.

Drug-Drug Interaction Cytochrome P450 Metabolism Toxicity

Favorable Pharmacokinetic Profile: Lower Plasma Protein Binding vs. Erythromycin

Midecamycin exhibits significantly lower plasma protein binding compared to 14-membered macrolides like erythromycin. This pharmacokinetic parameter is crucial as it influences the free (active) drug concentration available for tissue distribution and antibacterial activity [1]. A lower bound fraction generally correlates with better tissue penetration and a larger volume of distribution, which can translate to enhanced efficacy at infection sites.

Pharmacokinetics Protein Binding Drug Distribution Bioavailability

Demonstrated Activity Against Inducibly Resistant Staphylococci vs. Erythromycin

In vitro studies show that 16-membered macrolides like midecamycin and its derivative MOM are active against inducibly resistant (IR) strains of *Staphylococcus aureus*, whereas 14- and 15-membered macrolides are not [1]. This differential activity is a key structural advantage of the 16-membered ring, making midecamycin a valuable compound for research into inducible MLSB resistance mechanisms.

Macrolide Resistance MLSB Staphylococcus aureus Inducible Resistance

Optimal Research and Industrial Applications for Midecamycin (CAS 35457-80-8)


As a Reference Standard in Efflux-Mediated Macrolide Resistance Studies

Based on its superior in vitro activity against efflux-mediated resistant *S. pyogenes* (MIC90 ≤ 0.06 mg/L) compared to erythromycin (MIC90 = 0.5 mg/L) [1], midecamycin is ideally suited as a reference compound for identifying and characterizing *mef*(A)-type efflux pumps in streptococci. Its use as a positive control in susceptibility assays against this resistance phenotype ensures robust and reliable data generation.

As a Scaffold for the Synthesis of Next-Generation 16-Membered Macrolides

Midecamycin is the parent compound for the semi-synthetic antibiotic miokamycin (midecamycin acetate) [1]. This derivative exhibits improved therapeutic efficacy over the parent compound and other comparators in *in vivo* infection models [2]. Therefore, midecamycin is an essential starting material for medicinal chemistry groups focused on developing novel 16-membered macrolides with enhanced potency or resistance profiles.

As a Tool Compound for In Vivo Studies Requiring Low CYP-Mediated Drug Interactions

Given its inability to form inactive cytochrome P-450-metabolite complexes [1], midecamycin is a preferred macrolide for *in vivo* studies involving drug metabolism or co-administration with other CYP substrates. Researchers can utilize midecamycin to minimize confounding effects from CYP inhibition, which is a significant concern with erythromycin and clarithromycin, thereby obtaining clearer pharmacokinetic and pharmacodynamic data.

As a Gold Standard in Pharmacokinetic Studies on Macrolide Protein Binding

Midecamycin's notably low plasma protein binding (approx. 15%) relative to erythromycin (80-90%) [1] makes it an excellent reference compound for studying the impact of protein binding on macrolide tissue distribution and free drug concentration. This is particularly relevant for experiments aiming to correlate *in vitro* potency (MIC) with *in vivo* efficacy, where free drug levels are the primary driver of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midecamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.